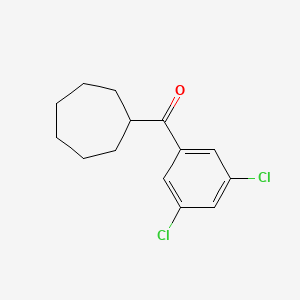

3,5-Dichlorophenyl cycloheptyl ketone

Beschreibung

3,5-Dichlorophenyl cycloheptyl ketone is an organic compound characterized by the presence of a cycloheptyl group attached to a 3,5-dichlorophenyl ketone

Eigenschaften

IUPAC Name |

cycloheptyl-(3,5-dichlorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16Cl2O/c15-12-7-11(8-13(16)9-12)14(17)10-5-3-1-2-4-6-10/h7-10H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZGDNZRGSRZDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701260145 | |

| Record name | Methanone, cycloheptyl(3,5-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701260145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443304-28-6 | |

| Record name | Methanone, cycloheptyl(3,5-dichlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443304-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, cycloheptyl(3,5-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701260145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichlorophenyl cycloheptyl ketone typically involves the reaction of 3,5-dichlorobenzoyl chloride with cycloheptanone in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the pure product.

Industrial Production Methods

Industrial production of 3,5-Dichlorophenyl cycloheptyl ketone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dichlorophenyl cycloheptyl ketone can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.

Major Products Formed

Oxidation: Formation of 3,5-dichlorobenzoic acid.

Reduction: Formation of 3,5-dichlorophenyl cycloheptyl alcohol.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3,5-Dichlorophenyl cycloheptyl ketone has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,5-Dichlorophenyl cycloheptyl ketone involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the chlorine atoms on the phenyl ring can participate in halogen bonding, further modulating the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3,5-Dichlorophenyl cyclohexyl ketone

- 3,5-Dichlorophenyl cyclopentyl ketone

- 3,5-Dichlorophenyl cyclobutyl ketone

Uniqueness

3,5-Dichlorophenyl cycloheptyl ketone is unique due to its larger cycloheptyl group, which can influence its chemical reactivity and biological interactions compared to similar compounds with smaller cycloalkyl groups. This structural difference can result in distinct physical properties, such as solubility and melting point, as well as unique biological activities.

Biologische Aktivität

3,5-Dichlorophenyl cycloheptyl ketone is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

3,5-Dichlorophenyl cycloheptyl ketone is characterized by a cycloheptyl group attached to a 3,5-dichlorophenyl moiety. The synthesis typically involves the reaction of 3,5-dichlorobenzoyl chloride with cycloheptanone in the presence of a base such as pyridine or triethylamine under anhydrous conditions. The resulting product can be purified through recrystallization or column chromatography.

The biological activity of 3,5-Dichlorophenyl cycloheptyl ketone is primarily attributed to its ability to interact with various biological macromolecules. The ketone group can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the chlorine atoms can participate in halogen bonding, enhancing the compound's binding affinity to specific targets.

Biological Activity

Research indicates that 3,5-Dichlorophenyl cycloheptyl ketone exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : Investigations into its anti-inflammatory capabilities are ongoing, with some evidence supporting its efficacy in reducing inflammation markers in vitro.

- Enzyme Inhibition : The compound may inhibit specific enzymes related to disease pathways, although detailed studies are required for comprehensive understanding .

Antitubercular Activity

A significant area of research has focused on the antitubercular activity of compounds related to 3,5-Dichlorophenyl cycloheptyl ketone. A study highlighted the importance of structural modifications in enhancing activity against Mycobacterium tuberculosis. The findings suggested that derivatives with specific substitutions on the phenyl ring exhibited improved potency against this pathogen .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have been crucial in understanding how modifications to the 3,5-Dichlorophenyl cycloheptyl ketone structure influence its biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Methylation of secondary amine | Complete loss of activity |

| Replacement of phenyl with trifluoromethyl | 8-fold enhancement in activity |

| Substitution at the para position | Modest activity improvement |

These studies emphasize that even minor changes in molecular structure can significantly impact biological efficacy .

Comparative Analysis with Similar Compounds

Comparing 3,5-Dichlorophenyl cycloheptyl ketone with structurally similar compounds reveals unique properties that may contribute to its distinct biological activities:

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| 3,5-Dichlorophenyl cyclohexyl ketone | Cyclohexyl group | Moderate antimicrobial |

| 3,5-Dichlorophenyl cyclopentyl ketone | Cyclopentyl group | Lower potency |

| 3,5-Dichlorophenyl cyclobutyl ketone | Cyclobutyl group | Minimal activity |

The larger cycloheptyl group in 3,5-Dichlorophenyl cycloheptyl ketone enhances its chemical reactivity and potential interactions with biological targets compared to smaller cycloalkyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.